CYP3A4 Induction Liability: Propionic Acid Moiety Mitigates Off-Target Enzyme Induction Compared to Shorter-Chain Morpholine Carboxylates
In a systematic structure-activity relationship (SAR) study of morpholine carboxyl analogues for anti-HBV capsid inhibitors, researchers found that morpholine formic acid and morpholine acetic acid analogues displayed strong CYP3A4 induction in a concentration-dependent manner. In stark contrast, the morpholine propionic acid analogues (containing the same core structure as the target compound) did not induce CYP3A4 [1]. This demonstrates that the propanoate linker is a critical structural determinant for avoiding this major liability.
| Evidence Dimension | CYP3A4 enzyme induction liability |
|---|---|
| Target Compound Data | No induction of CYP3A4 at 10 µM |
| Comparator Or Baseline | Morpholine formic acid and morpholine acetic acid analogues |
| Quantified Difference | Strong, concentration-dependent CYP3A4 induction for comparators vs. no induction for propionic acid analogues |
| Conditions | In vitro CYP3A4 induction assay in human hepatocytes |
Why This Matters
Avoiding CYP3A4 induction is critical for minimizing drug-drug interaction (DDI) risk and reducing the likelihood of candidate failure during preclinical development.
- [1] Ren, Q., et al. 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (HEC72702), a Novel Hepatitis B Virus Capsid Inhibitor Based on Clinical Candidate GLS4. Journal of Medicinal Chemistry 2018, 61(3), 1355-1374. View Source
